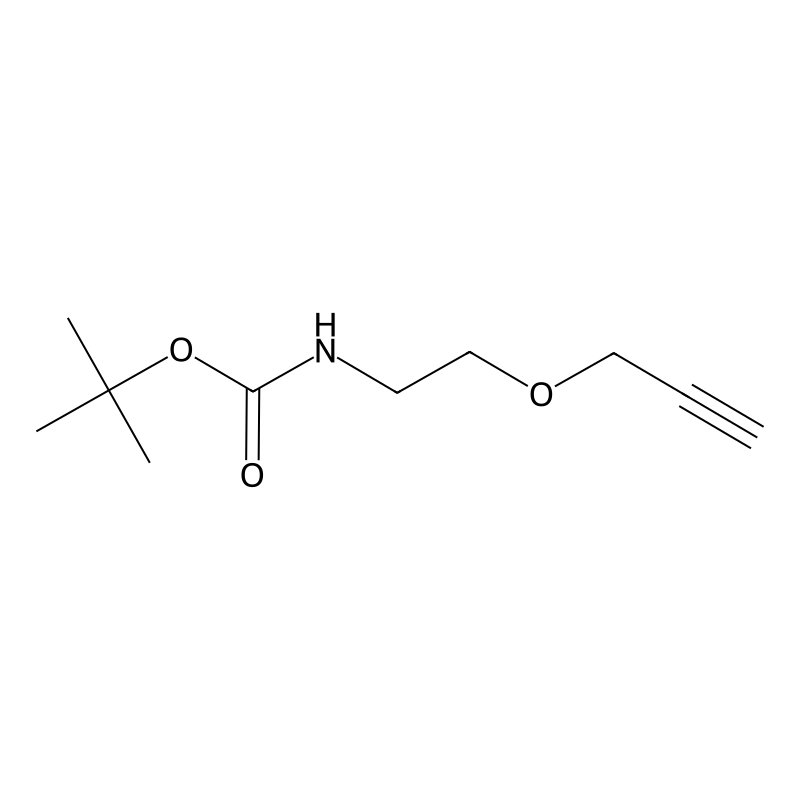

O-Proparagyl-N-Boc-ethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean based on the compound's structure:

Organic Synthesis

The presence of a Boc (tert-Butyloxycarbonyl) protecting group suggests O-Proparagyl-N-Boc-ethanolamine might be a useful intermediate in organic synthesis, particularly for the creation of more complex molecules containing an ethanolamine unit with a protected amine functionality []. Boc protecting groups are commonly used in organic synthesis due to their ease of introduction and removal under specific conditions.

Bioconjugation

The molecule possesses both an amine and a hydroxyl group, making it a potential candidate for bioconjugation reactions. Bioconjugation involves linking molecules of interest (drugs, imaging agents, etc.) to biomolecules (antibodies, peptides) to create new entities with desired properties.

O-Proparagyl-N-Boc-ethanolamine is a specialized organic compound characterized by its unique structure, which includes a propargyl group and a tert-butyloxycarbonyl (Boc) protecting group attached to an ethanolamine moiety. This compound is represented by the molecular formula C₁₀H₁₇NO₃ and has gained attention in synthetic organic chemistry due to its versatile reactivity and potential applications in various fields.

- N-Alkylation: The Boc-protected amine can undergo N-alkylation reactions, where the nitrogen atom is alkylated using suitable alkyl halides or other electrophiles. This process often requires deprotonation of the amine to enhance nucleophilicity .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid, yielding the free amine .

- Formation of Heterocycles: The propargyl group can facilitate cyclization reactions, leading to the formation of various heterocycles such as pyrroles and pyridines through subsequent transformations .

While specific biological activity data for O-Proparagyl-N-Boc-ethanolamine is limited, similar propargylamines have shown promising biological properties, including:

- Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: Propargylamines have been investigated for their potential as antimicrobial agents due to their ability to interfere with bacterial cell wall synthesis .

The synthesis of O-Proparagyl-N-Boc-ethanolamine can be achieved through several methodologies:

- Boc Protection of Ethanolamine: Ethanolamine can be protected using Boc anhydride in the presence of a base such as triethylamine to yield N-Boc-ethanolamine.

- Propargylation Reaction: The N-Boc-ethanolamine can then undergo propargylation using propargyl bromide or propargyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the propargyl group .

- Sequential Reactions: The synthesis may also involve sequential reactions where protection and functionalization occur in a controlled manner to avoid side products.

O-Proparagyl-N-Boc-ethanolamine finds applications in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Material Science: The compound can be used as a building block for polymers and other materials due to its functional groups.

- Organic Synthesis: It acts as a versatile reagent for further transformations in organic synthesis, particularly in the development of complex molecules .

Interaction studies involving O-Proparagyl-N-Boc-ethanolamine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential pathways in synthetic applications and its interactions with biological targets. Investigations into how it interacts with enzymes or receptors could provide insights into its biological activity and therapeutic potential.

O-Proparagyl-N-Boc-ethanolamine shares structural similarities with several other compounds, which include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-propargylamine | Propargyl group with Boc protection | Directly used in medicinal chemistry |

| Propargyl alcohol | Hydroxyl group instead of amine | Used for alkynylation reactions |

| Ethanolamine | Simple amine structure without protective groups | Basic structure for synthesizing more complex amines |

| N-Allyl-N-Boc-ethanolamine | Allyl group instead of propargyl | Different reactivity profile |

The uniqueness of O-Proparagyl-N-Boc-ethanolamine lies in its combination of both propargyl and Boc functionalities, offering diverse reactivity not found in simpler analogs. Its ability to undergo specific transformations while maintaining stability under certain conditions makes it particularly valuable in synthetic chemistry.